molecular formula C10H12N2 B14806679 1-Ethyl-3-methyl-1H-indazole

1-Ethyl-3-methyl-1H-indazole

Cat. No.: B14806679
M. Wt: 160.22 g/mol
InChI Key: CAOSSSYFBMMKRG-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes or ketones under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed intramolecular Ullmann cyclization .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indazole derivatives.

Scientific Research Applications

1-Ethyl-3-methyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

  • 1-Methyl-3-ethyl-1H-indazole
  • 1-Ethyl-3-methyl-1H-imidazolium chloride
  • 3-Methyl-1H-indazole

Comparison: 1-Ethyl-3-methyl-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 1-Methyl-3-ethyl-1H-indazole, the ethyl group at the 1-position and the methyl group at the 3-position can lead to different steric and electronic effects, impacting its interaction with molecular targets .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-ethyl-3-methylindazole

InChI

InChI=1S/C10H12N2/c1-3-12-10-7-5-4-6-9(10)8(2)11-12/h4-7H,3H2,1-2H3

InChI Key

CAOSSSYFBMMKRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)C

Origin of Product

United States

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